4-{(Z)-[2-(1H-benzimidazol-2-yl)hydrazinylidene]methyl}-2-bromo-6-methoxyphenol
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Overview
Description
4-{(Z)-[2-(1H-benzimidazol-2-yl)hydrazinylidene]methyl}-2-bromo-6-methoxyphenol is a complex organic compound that features a benzimidazole moiety, a hydrazinylidene group, and a brominated phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(Z)-[2-(1H-benzimidazol-2-yl)hydrazinylidene]methyl}-2-bromo-6-methoxyphenol typically involves multiple steps. One common method starts with the preparation of the benzimidazole core, which is then functionalized to introduce the hydrazinylidene and phenol groups. The bromination and methoxylation steps are usually carried out under controlled conditions to ensure the desired substitution pattern .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process .
Chemical Reactions Analysis
Types of Reactions
4-{(Z)-[2-(1H-benzimidazol-2-yl)hydrazinylidene]methyl}-2-bromo-6-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The hydrazinylidene group can be reduced to hydrazine derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution of the bromine atom can produce a variety of substituted phenols .
Scientific Research Applications
4-{(Z)-[2-(1H-benzimidazol-2-yl)hydrazinylidene]methyl}-2-bromo-6-methoxyphenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Mechanism of Action
The mechanism of action of 4-{(Z)-[2-(1H-benzimidazol-2-yl)hydrazinylidene]methyl}-2-bromo-6-methoxyphenol involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, modulating their activity. The hydrazinylidene group may also play a role in the compound’s biological activity by forming reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-benzimidazol-2-yl)ethanol
- 4-(1H-benzo[d]imidazol-2-yl)aniline
- 2-(4-((1H-benzo[d]imidazol-2-yl)thio)benzylidene)hydrazine-1-carbothioamide
Uniqueness
4-{(Z)-[2-(1H-benzimidazol-2-yl)hydrazinylidene]methyl}-2-bromo-6-methoxyphenol is unique due to its specific substitution pattern and the presence of both bromine and methoxy groups on the phenol ring. This combination of functional groups imparts distinct chemical and biological properties that differentiate it from other benzimidazole derivatives .
Properties
Molecular Formula |
C15H13BrN4O2 |
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Molecular Weight |
361.19 g/mol |
IUPAC Name |
4-[(Z)-(1H-benzimidazol-2-ylhydrazinylidene)methyl]-2-bromo-6-methoxyphenol |
InChI |
InChI=1S/C15H13BrN4O2/c1-22-13-7-9(6-10(16)14(13)21)8-17-20-15-18-11-4-2-3-5-12(11)19-15/h2-8,21H,1H3,(H2,18,19,20)/b17-8- |
InChI Key |
JJNQFRKBBCFVRC-IUXPMGMMSA-N |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=N\NC2=NC3=CC=CC=C3N2)Br)O |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=NNC2=NC3=CC=CC=C3N2)Br)O |
Origin of Product |
United States |
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